2-Amino-5,5-dimethylhexanoic acid
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Overview
Description
2-Amino-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2. It is also known by its IUPAC name, 5,5-dimethylnorleucine . This compound is a derivative of norleucine, an amino acid, and features a branched aliphatic chain with an amino group at the second position and two methyl groups at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-dimethylhexanoic acid typically involves the alkylation of a suitable precursor. One common method is the alkylation of 2-aminohexanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and real-time monitoring ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
2-Amino-5,5-dimethylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis .
Mechanism of Action
The mechanism of action of 2-Amino-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The presence of the branched aliphatic chain and the amino group allows it to participate in various biochemical pathways, potentially influencing cellular processes such as protein synthesis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Norleucine: A straight-chain analog without the methyl groups.
Leucine: Another branched-chain amino acid with a different branching pattern.
Isoleucine: Similar in structure but with different branching and functional groups.
Uniqueness
2-Amino-5,5-dimethylhexanoic acid is unique due to its specific branching pattern and the presence of both an amino group and a carboxylic acid group. This combination allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-5,5-dimethylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQBHFUPSBOCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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